molecular formula C14H13ClFN5 B11400625 6-chloro-N-[(2-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

6-chloro-N-[(2-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11400625
M. Wt: 305.74 g/mol
InChI Key: RLRAQJIUYVXPTE-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo-triazolo-pyrimidines, which have garnered attention due to their potential as therapeutic agents. Specifically, it features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are known for their diverse biological activities.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable method involves the formation of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine cores, followed by functionalization of the chloro and fluorophenyl substituents. These reactions typically involve cyclization, substitution, and condensation steps.

Reaction Conditions::
  • Cyclization: The cyclization step can be achieved using appropriate reagents and conditions, such as heating or refluxing the precursor compounds.
  • Substitution: Chlorination and fluorination reactions are carried out using suitable halogenating agents.
  • Condensation: The condensation of the chloro and fluorophenyl moieties with the pyrazolo-triazolo-pyrimidine core is typically performed under basic or acidic conditions.

Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using optimized processes.

Chemical Reactions Analysis

Types of Reactions:: The compound may undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂)
  • Fluorination: Fluorinating agents like Selectfluor or DAST
  • Cyclization: Acidic or basic conditions
  • Condensation: Appropriate coupling agents (e.g., EDC, DCC)

Major Products:: The major products depend on the specific reaction conditions and substituents. The chloro and fluorophenyl groups play a crucial role in determining the final product.

Scientific Research Applications

This compound has been explored in various scientific fields:

    Chemistry: As a scaffold for designing novel kinase inhibitors.

    Biology: Potential as an anticancer agent due to its cytotoxic activity against cancer cell lines.

    Medicine: Investigated for its inhibitory effects on CDK2/cyclin A2.

    Industry: May find applications in drug development.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare this compound with related pyrazolo-triazolo-pyrimidines to highlight its uniqueness.

Properties

Molecular Formula

C14H13ClFN5

Molecular Weight

305.74 g/mol

IUPAC Name

6-chloro-N-[(2-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C14H13ClFN5/c1-8-12(15)9(2)21-14(18-8)19-13(20-21)17-7-10-5-3-4-6-11(10)16/h3-6H,7H2,1-2H3,(H,17,20)

InChI Key

RLRAQJIUYVXPTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)NCC3=CC=CC=C3F)C)Cl

Origin of Product

United States

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